2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride
Overview
Description
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H9NO2·HCl. It is a derivative of phenylacetic acid with an aminomethyl group attached to the benzene ring. This compound is known for its applications in scientific research, particularly in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(aminomethyl)benzoic acid as the starting material.
Reaction Steps: The carboxylic acid group of 4-(aminomethyl)benzoic acid is converted to its corresponding hydrochloride salt by reacting it with hydrochloric acid.
Conditions: The reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is produced in batches to ensure quality control.
Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the pure hydrochloride salt.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group.
Substitution: Substitution reactions can occur at the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated derivatives and nitro compounds.
Scientific Research Applications
2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for synthesizing more complex organic compounds.
Biology: In studying enzyme mechanisms and protein interactions.
Medicine: As a precursor for pharmaceuticals and in drug discovery.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and ionic interactions, influencing the biological activity of the compound. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic Acid: Similar structure but without the hydrochloride salt.
Phenylacetic Acid: The parent compound without the aminomethyl group.
4-Aminobenzoic Acid: Another derivative with an amino group on the benzene ring.
Uniqueness: 2-(4-(Aminomethyl)phenyl)acetic acid hydrochloride is unique due to its combination of the aminomethyl group and the carboxylic acid functionality, which allows for diverse chemical reactions and applications.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-7(2-4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDXJVFXKIXEGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696084 | |
Record name | [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42383-05-1 | |
Record name | [4-(Aminomethyl)phenyl]acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 42383-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.